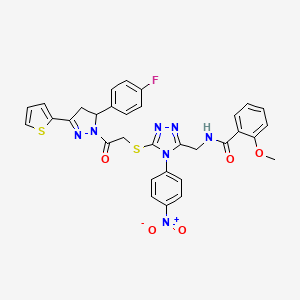

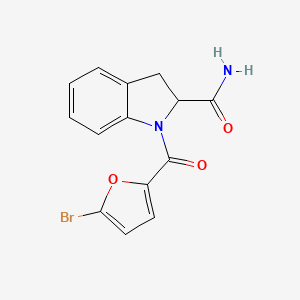

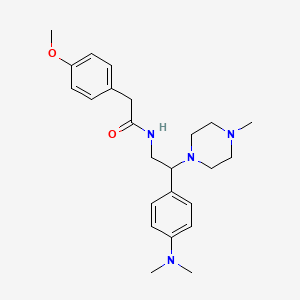

1-(5-Bromofuran-2-carbonyl)indoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Applications De Recherche Scientifique

Functionalization of Indole

Palladium-Catalyzed Aminocarbonylation : A study by Takács et al. (2016) describes the palladium-catalyzed aminocarbonylation of iodoindole derivatives, including 5-bromo-7-iodoindole, leading to the synthesis of indol-7-ylglyoxylamides and bromo-substituted glyoxylamides. This process is significant for creating compounds with practical importance in various chemical reactions (Takács et al., 2016).

Direct Carbonylation of Haloindoles : Kumar et al. (2004) report on the palladium-catalyzed carbonylation of unprotected bromoindoles with different N- and O-nucleophiles. This method offers a direct one-step synthesis for various indole carboxylic acid derivatives and CNS active amphetamine derivatives (Kumar et al., 2004).

Synthesis of Novel Compounds

Synthesis of Gamma-Carboline Derivatives : Zhang and Larock (2003) discuss the palladium-catalyzed intramolecular iminoannulation of N-substituted 2-bromo-1H-indole-3-carboxaldehydes, leading to the creation of various gamma-carboline derivatives. These compounds have significant applications in chemical synthesis (Zhang & Larock, 2003).

Cobalt-Catalyzed Carbonylative Synthesis : Ying et al. (2019) explored the cobalt-catalyzed C-H carbonylation of naphthylamides for synthesizing benzo[ cd]indol-2(1 H)-one scaffolds. This method is particularly noteworthy for creating free ( NH)-benzo[ cd]indol-2(1 H)-ones in various yields, which have potential applications in medicinal chemistry (Ying et al., 2019).

Antibacterial Applications

- Anti-Bacterial Activities of N-(4-bromophenyl)furan-2-carboxamide : Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide and investigated its in vitro anti-bacterial activities against drug-resistant bacteria. Their findings highlight the potential application of such compounds in treating bacterial infections (Siddiqa et al., 2022).

Mécanisme D'action

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Researchers have studied indole 2-carboxamide derivatives for many years as suitable candidates for the inhibition of the HLGP enzyme .

Orientations Futures

Propriétés

IUPAC Name |

1-(5-bromofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O3/c15-12-6-5-11(20-12)14(19)17-9-4-2-1-3-8(9)7-10(17)13(16)18/h1-6,10H,7H2,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRVJTDDGGJAFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=C(O3)Br)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromofuran-2-carbonyl)indoline-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/no-structure.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2896770.png)

![3-[4-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]urea](/img/structure/B2896771.png)

![(Z)-ethyl 1-benzyl-2-((3-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2896775.png)

![1-(4-Fluorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2896776.png)

![Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2896779.png)

![N-[5-acetyl-2-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2896785.png)

![Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B2896786.png)